4-(1-Hydroxyethyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-hydroxyethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQCYFPPETYXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 1 Hydroxyethyl Benzaldehyde
Chemo-selective Reductions of Related Carbonyl Precursors
The most common precursor for synthesizing 4-(1-Hydroxyethyl)benzaldehyde is 4-acetylbenzaldehyde (B1276866), which contains both a ketone and an aldehyde functional group. The primary challenge lies in the chemo-selective reduction of the ketone to a secondary alcohol while preserving the aldehyde moiety. The relative reactivity of aldehydes and ketones dictates that aldehydes are generally more susceptible to nucleophilic attack by reducing agents. Current time information in Bangalore, IN.researchgate.net Consequently, specialized strategies are required to achieve the desired transformation.
Metal Hydride Reductions of Corresponding Acetophenones
Standard metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), typically reduce aldehydes more rapidly than ketones. Current time information in Bangalore, IN.masterorganicchemistry.com Indeed, several studies show that the reaction of 4-acetylbenzaldehyde with reagents like NaBH₄ preferentially yields 4-acetylbenzyl alcohol, the product of aldehyde reduction, with the ketone group remaining intact. wiley-vch.dealfa-chemistry.com
To achieve the selective reduction of the ketone in 4-acetylbenzaldehyde to form this compound, a protection-deprotection strategy is often necessary. A notable method involves the selective protection of the more reactive aldehyde group. Research has demonstrated that 4-acetylbenzaldehyde can be converted to this compound with 93% selectivity. chemistrysteps.com This is accomplished by first forming a stable adduct of the aldehyde with sodium bisulfite on a silica (B1680970) gel support. With the aldehyde group selectively protected, the less reactive ketone can then be reduced by a hydride reagent like diborane (B8814927). chemistrysteps.com
| Precursor | Reagent(s) | Key Strategy | Product | Selectivity/Yield | Reference |
| 4-Acetylbenzaldehyde | 1. Sodium Bisulfite/Silica Gel 2. Diborane (B₂H₆) | Selective protection of aldehyde, followed by ketone reduction. | This compound | 93% Selectivity | chemistrysteps.com |
| 4-Acetylbenzaldehyde | NaBH₄/NaNO₃/H₂O | Standard Reduction | 4-Acetylbenzyl alcohol | 92% Yield | alfa-chemistry.com |
Catalytic Hydrogenation Approaches (e.g., Palladium-catalyzed transfer hydrogenation)
Catalytic hydrogenation offers an alternative route for carbonyl reduction. masterorganicchemistry.com However, achieving chemo-selectivity between the two carbonyl groups in 4-acetylbenzaldehyde remains a significant challenge, with the outcome being highly dependent on the catalyst and reaction conditions.
Transfer hydrogenation (TH) of 4-acetylbenzaldehyde using a rhodium-based catalyst has been studied, revealing time-dependent product ratios. libretexts.org In the initial phase of the reaction (e.g., 5 minutes), reduction of the formyl group is favored, yielding 4-acetylbenzyl alcohol. libretexts.org Similarly, certain iridium catalysts have been shown to be highly chemoselective for the reduction of the aldehyde group, converting 4-acetylbenzaldehyde exclusively to 4-acetylphenylmethanol. youtube.com
These findings underscore the inherent difficulty in selectively hydrogenating the ketone in the presence of an aldehyde using many common catalytic systems, which often favor the formation of the isomeric product, 4-acetylbenzyl alcohol.
| Precursor | Catalyst System | H₂ Source | Product | Yield/Conversion | Reference |
| 4-Acetylbenzaldehyde | (η⁵-C₅Me₅)Rh(iii) guanidinato complex | iPrOH | 4-Acetylbenzyl alcohol | 50% Conversion (5 min) | libretexts.org |
| 4-Acetylbenzaldehyde | [Ir(Cp*)(TsDPEN)] | H₂ in Water | 4-Acetylphenylmethanol | 97% Yield | youtube.com |
Hydroboration Strategies for Aldehyde Reduction
While hydroboration-oxidation is a well-established method for converting alkenes to alcohols and hydrating alkynes to aldehydes or ketones, its application in the selective reduction of dicarbonyl compounds is more nuanced. The direct hydroboration of 4-acetylbenzaldehyde would typically face the same selectivity issues as metal hydride reduction.
The successful strategy, as mentioned previously, integrates hydroboration with a protection step. The most effective route utilizes diborane (B₂H₆) not for direct, competitive reduction, but as the reducing agent of choice after the aldehyde has been selectively masked. chemistrysteps.com The process involves the formation of a sodium bisulfite adduct with the aldehyde group of 4-acetylbenzaldehyde. This temporarily deactivates the aldehyde, allowing the diborane to selectively reduce the exposed ketone functionality. Subsequent workup releases the aldehyde, yielding the desired this compound. chemistrysteps.com This method highlights a sophisticated use of hydroboration reagents to overcome inherent reactivity patterns.
Carbonyl Group Functionalization
An alternative synthetic paradigm involves constructing the desired (1-hydroxyethyl) side chain on a benzaldehyde (B42025) backbone through carbon-carbon bond formation.
Alkylation and Arylation Reactions on the Aldehyde Moiety
A direct and logical pathway to this compound involves the nucleophilic addition of a methyl group to one of the carbonyls of terephthalaldehyde (B141574) (4-formylbenzaldehyde). This transformation can be achieved using organometallic reagents.
The reaction of terephthalaldehyde with one equivalent of a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, would result in the formation of a new carbon-carbon bond at one of the aldehyde carbons. chemistrysteps.com The subsequent acidic workup protonates the resulting alkoxide to furnish the secondary alcohol, yielding this compound. Controlling the stoichiometry is crucial in this reaction to prevent a second addition to the remaining aldehyde group, which would lead to the formation of a diol. While specific documented examples for this exact transformation are sparse in readily available literature, this pathway relies on the fundamental and predictable reactivity of Grignard reagents with aldehydes.
Aldol (B89426) and Related Condensation Reactions Leading to this compound Scaffolds
The aldol condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an enolate with a carbonyl compound to produce a β-hydroxy carbonyl product. The resulting product has a hydroxyl group on the carbon that is beta to the carbonyl group.
The structure of this compound, however, features a hydroxyl group on the carbon alpha to the benzene (B151609) ring, which does not correspond to the typical product of an aldol or related condensation reaction. A standard aldol pathway would not directly lead to this specific structural scaffold. While multi-step sequences involving aldol-type intermediates could theoretically be devised, direct synthesis via a single aldol condensation is not a conventional or reported methodology for this compound based on current chemical literature.
Hydroxyethyl (B10761427) Group Introduction on Benzaldehyde Scaffolds
The introduction of a hydroxyethyl group onto a benzaldehyde framework is a key transformation for which several synthetic strategies have been developed. These methods primarily involve the manipulation of functional groups on the benzaldehyde ring to build the desired side chain.
Grignard Reactions and Organometallic Additions to Benzaldehydes
Grignard reactions represent a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds. beyondbenign.orgmasterorganicchemistry.com In the context of synthesizing this compound, a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), can be added to a suitably protected 4-formylbenzaldehyde derivative. chemguide.co.ukyoutube.commasterorganicchemistry.com The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, this compound. chemguide.co.ukmasterorganicchemistry.com
A significant challenge in this approach is the reactivity of the aldehyde group, which can lead to side reactions. To circumvent this, the aldehyde functionality is often protected as an acetal (B89532) before the Grignard reaction. Following the addition of the organometallic reagent, the protecting group is removed by acidic hydrolysis to regenerate the aldehyde.
An alternative organometallic approach involves the reaction of organolithium reagents with benzaldehyde derivatives. rug.nl Similar to Grignard reagents, these highly reactive nucleophiles can add to the carbonyl group to form the desired alcohol. rug.nl
| Reagent Type | Starting Material | Key Transformation | Product |
| Grignard Reagent (e.g., CH₃MgBr) | 4-Formylbenzaldehyde (protected) | Nucleophilic addition to carbonyl | This compound |
| Organolithium Reagent (e.g., CH₃Li) | 4-Formylbenzaldehyde (protected) | Nucleophilic addition to carbonyl | This compound |
Enzymatic Reduction of Acetylbenzaldehydes to this compound
A prominent and greener alternative for the synthesis of this compound is the enzymatic reduction of 4-acetylbenzaldehyde. srce.hr This biocatalytic approach utilizes enzymes, such as alcohol dehydrogenases (ADHs) or reductases found in various microorganisms and plant tissues, to selectively reduce the ketone functionality of 4-acetylbenzaldehyde to the corresponding secondary alcohol. scielo.org.mxresearchgate.netmdpi.com
This method offers several advantages, including high enantioselectivity, leading to the production of specific stereoisomers of this compound. srce.hrresearchgate.net The reactions are typically carried out under mild conditions in aqueous media, which aligns with the principles of green chemistry. scielo.org.mxresearchgate.net Various plant tissues, including those from carrots (Daucus carota) and apples (Malus pumila), have been successfully employed as biocatalysts for this transformation. srce.hrresearchgate.net
| Biocatalyst Source | Substrate | Product | Key Advantage |
| Plant Tissues (e.g., Daucus carota) | 4-Acetylbenzaldehyde | (S)-4-(1-Hydroxyethyl)benzaldehyde | High enantioselectivity, mild conditions. researchgate.net |
| Baker's Yeast (Saccharomyces cerevisiae) | 4-Acetylbenzaldehyde | This compound | Readily available, cost-effective. mdpi.com |
Photochemical and Electrochemical Synthetic Routes
Emerging synthetic strategies for this compound involve the use of light or electricity to drive the desired chemical transformations.
Photochemical synthesis can offer unique reaction pathways that are not accessible through traditional thermal methods. academie-sciences.fr For instance, certain photochemical reactions can facilitate the formation of the C-C bond required to introduce the ethyl group. However, specific protocols for the direct photochemical synthesis of this compound are not yet widely established in the literature.
Electrochemical methods present a promising green alternative for organic synthesis. nih.gov The electrochemical reduction of 4-acetylbenzaldehyde at a suitable cathode could, in principle, yield this compound. This approach avoids the need for stoichiometric chemical reducing agents, relying instead on electrons as the "reagent." nih.govmdpi.com Research in the electrochemical oxidation of benzaldehydes on catalysts like gold nanoparticles supported on titanium dioxide suggests the feasibility of electrochemical transformations of substituted benzaldehydes. mdpi.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. royalsocietypublishing.orgnih.gov
Solvent-Free and Aqueous Medium Reactions
A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. mdpi.com To this end, synthetic routes for related compounds have been developed under solvent-free conditions, often employing grinding techniques. For example, the synthesis of chalcones from benzaldehyde derivatives has been achieved by grinding the reactants together in the absence of a solvent. rasayanjournal.co.in While not directly reported for this compound, this approach holds potential for its synthesis.
Reactions in aqueous media are highly desirable from a green chemistry perspective. mdpi.com As previously mentioned, enzymatic reductions are typically performed in water. scielo.org.mxresearchgate.net Additionally, organometallic-type reactions, analogous to Grignard reactions, have been developed to proceed in aqueous conditions using zinc as a mediator. beyondbenign.org
Biocatalytic Pathways for Sustainable Production
Biocatalysis is a cornerstone of green chemistry, offering highly selective and environmentally benign synthetic routes. mdpi.comacib.at The enzymatic reduction of 4-acetylbenzaldehyde to this compound is a prime example of a sustainable production pathway. srce.hrresearchgate.net This method not only minimizes the use of harsh reagents and solvents but also operates under mild temperature and pH conditions, reducing energy consumption and waste generation. scielo.org.mxresearchgate.net The use of whole-cell biocatalysts, such as baker's yeast, further simplifies the process by providing the necessary enzymes and cofactors in a self-contained system. mdpi.com
| Green Chemistry Approach | Description | Example Application |
| Solvent-Free Reaction | Synthesis is conducted without a solvent, often by grinding solid reactants together. | Synthesis of chalcones from substituted benzaldehydes. rasayanjournal.co.in |
| Aqueous Medium Reaction | Water is used as the reaction solvent, replacing volatile organic compounds. | Enzymatic reduction of 4-acetylbenzaldehyde. scielo.org.mxresearchgate.net |
| Biocatalysis | Enzymes or whole organisms are used as catalysts for chemical transformations. | Asymmetric reduction of 4-acetylbenzaldehyde using plant tissues. srce.hrresearchgate.net |
Reactivity and Chemical Transformations of 4 1 Hydroxyethyl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, and can be readily oxidized. These characteristics are central to its role in various chemical transformations.
The aldehyde functional group of 4-(1-hydroxyethyl)benzaldehyde can be selectively oxidized to a carboxylic acid, yielding 4-(1-hydroxyethyl)benzoic acid, while leaving the secondary alcohol group intact. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. For instance, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. smolecule.com
Biocatalytic methods have also been explored for related transformations. In one study, the enzyme CYP199A4 was shown to oxidize 4-ethylbenzoic acid, producing 4-(1-hydroxyethyl)benzoic acid as a major product. uq.edu.au This enzymatic approach highlights a stereoselective and environmentally benign alternative to traditional chemical oxidants.
Table 1: Oxidation of Aldehyde Group
| Reactant | Reagent(s) | Product |
|---|
A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. libretexts.org This reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. libretexts.org The formation of the characteristic carbon-nitrogen double bond (C=N) in the product is a confirmation of successful condensation. semanticscholar.org
The reaction is typically catalyzed by acid, and the pH must be carefully controlled for optimal results. libretexts.org The rate of imine formation is generally highest around a pH of 5. At excessively low pH, the amine nucleophile becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.org The versatility of this reaction makes this compound a useful building block for creating a variety of Schiff base derivatives, which are important in medicinal chemistry and materials science. semanticscholar.org
The aldehyde functionality in benzaldehyde (B42025) derivatives serves as a key electrophilic trigger for various cyclization and heterocycle-forming reactions. While specific examples starting directly from this compound are not extensively detailed, the reactivity patterns of similar structures illustrate its potential. For example, substituted benzaldehydes are known to participate in multi-component reactions to build complex heterocyclic systems. researchgate.net
In one documented pathway, o-(2-acyl-1-ethynyl)benzaldehydes undergo a cascade cyclization with amino acid derivatives in an Erlenmeyer–Plöchl reaction to synthesize indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. nih.gov This demonstrates how an aldehyde group can initiate a sequence of bond-forming events to construct intricate polycyclic structures. nih.gov Furthermore, benzaldehyde derivatives can be converted into lactones, which are cyclic esters, through biotechnological approaches. mdpi.com These examples underscore the potential of the aldehyde group in this compound to serve as a linchpin in the synthesis of diverse heterocyclic frameworks.
Transformations at the Secondary Alcohol Group
The secondary alcohol group provides another site for chemical modification, primarily through oxidation to a ketone or through esterification and etherification reactions.
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-acetylbenzaldehyde (B1276866). chemdad.comchemicalbook.comguidechem.com This transformation is synthetically useful for accessing a different class of bifunctional aromatic compounds.
Research has demonstrated this specific oxidation. For instance, studies on the intramolecular competitive aerobic oxidation of 4-(1'-hydroxyethyl)benzyl alcohol showed the formation of both 4-(1'-hydroxyethyl)benzaldehyde and 4-acetylbenzaldehyde, confirming the feasibility of oxidizing the secondary alcohol in the presence of the aldehyde. rsc.org Similarly, in another study focusing on intramolecular selectivity, this compound was oxidized to 4-acetylbenzaldehyde. datapdf.com
Table 2: Oxidation of Secondary Alcohol Group
| Reactant | Reagent(s) | Product |
|---|
The secondary hydroxyl group can undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. Similarly, it can react with alkyl halides or other alkylating agents under appropriate conditions to form ethers. These reactions are fundamental transformations of alcohols.
While direct, simple esterification studies on this compound are not prominent in the reviewed literature, related reactions confirm this reactivity. For example, the formation of ethyl 4-(1-hydroxyethyl)benzoate via transesterification has been reported, demonstrating the capability of the hydroxyl group to form an ester linkage. rsc.org Iron-catalyzed reductive etherification of various aldehydes and ketones using a silane (B1218182) reducing agent has been developed as a general method for preparing ethers, a strategy that could potentially be adapted for the alcohol moiety in this molecule. researchgate.net
Substitution Reactions at the Benzylic Hydroxyl Position
The benzylic hydroxyl group in this compound is susceptible to nucleophilic substitution reactions, enabling its conversion into a variety of other functional groups such as ethers and esters. patsnap.com These transformations typically proceed via mechanisms characteristic of secondary benzylic alcohols.
The reaction mechanism often involves protonation of the hydroxyl group by an acid catalyst, which transforms it into a good leaving group (H₂O). libretexts.org This is followed by the departure of the water molecule to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. Finally, a nucleophile attacks the carbocation to yield the substitution product. libretexts.org Due to the formation of a carbocation intermediate, these reactions generally follow an Sₙ1 pathway. patsnap.comlibretexts.org
Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Acid catalysts like sulfuric acid are commonly employed in reactions with carboxylic acids. patsnap.com
Etherification: Similarly, ethers can be formed by reacting this compound with another alcohol under acidic conditions or by using the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. researchgate.net
Research has demonstrated the successful etherification and esterification of structurally similar compounds, highlighting the feasibility of these reactions for this compound.
Modifications of the Aromatic Ring
The benzene ring of this compound can undergo various modifications, most notably through electrophilic substitution or transition metal-catalyzed cross-coupling reactions. The latter typically requires prior functionalization of the ring, usually with a halogen.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the aromatic ring. The outcome of these reactions is governed by the electronic properties of the substituents already present: the formyl group (-CHO) and the 1-hydroxyethyl group (-CH(OH)CH₃).
Formyl Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance). uomustansiriyah.edu.iq
1-Hydroxyethyl Group (-CH(OH)CH₃): This alkyl group with a hydroxyl substituent is generally considered an activating group and an ortho-, para-director due to its electron-donating inductive effect. libretexts.org
Given that the para position is occupied by the formyl group, the directing effects of the two substituents are in opposition. The formyl group directs incoming electrophiles to the positions meta to it (C3 and C5), while the 1-hydroxyethyl group directs to the positions ortho to it (also C3 and C5). In this case, both groups direct the incoming electrophile to the same positions. However, the activating nature of the hydroxyethyl (B10761427) group is counteracted by the strong deactivating nature of the aldehyde. Consequently, forcing conditions may be required for reactions like nitration or halogenation. uomustansiriyah.edu.iq For instance, the nitration of benzaldehyde requires a mixture of concentrated nitric and sulfuric acids and yields primarily the meta-substituted product. uomustansiriyah.edu.iq
| Reaction | Typical Reagents | Expected Major Product Position | Reference |
| Nitration | HNO₃/H₂SO₄ | meta (3-nitro) | uomustansiriyah.edu.iq |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | meta (3-halo) | minia.edu.eg |
| Sulfonation | Fuming H₂SO₄ | meta (3-sulfo) | uomustansiriyah.edu.iq |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com To utilize this compound in these reactions, it must first be converted into a suitable derivative, typically an aryl halide (e.g., 4-(1-hydroxyethyl)bromobenzene) through electrophilic halogenation. This aryl halide can then be coupled with various partners.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. thermofisher.comustc.edu.cn For example, a halogenated derivative of this compound could react with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl product. thermofisher.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. thermofisher.com
Mizoroki-Heck Reaction: The Heck reaction couples an aryl halide with an alkene to create a substituted alkene. numberanalytics.comresearchgate.net A halogenated this compound derivative can be reacted with an alkene using a palladium catalyst and a base. rsc.orgdiva-portal.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination. numberanalytics.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. ustc.edu.cn This would allow for the introduction of an alkyne substituent onto the aromatic ring of a halogenated this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | Pd(0) catalyst + Base | Aryl-Aryl or Aryl-Vinyl |
| Mizoroki-Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | Aryl-Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) salt + Base | Aryl-Alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst + Base | Aryl-Nitrogen |
Mechanistic Investigations of Key Transformations
The oxidation of the benzylic alcohol in this compound to a ketone (yielding 4-acetylbenzaldehyde) is a fundamental transformation. Mechanistic studies on the oxidation of substituted benzyl (B1604629) alcohols provide significant insight into this process.
Kinetic studies on the oxidation of benzyl alcohols by reagents like pyrazinium dichromate (PzDC) reveal that the reaction rate is dependent on the concentrations of the alcohol, the oxidant, and an acid catalyst. asianpubs.org The mechanism is proposed to involve the formation of a chromate (B82759) ester intermediate in a pre-equilibrium step, followed by a rate-determining step where a hydride ion is transferred from the benzylic carbon to the chromium(VI) center via a cyclic transition state. asianpubs.org
Evidence supporting this mechanism includes:
Kinetic Isotope Effect: A substantial primary kinetic isotope effect (kH/kD) is observed when the benzylic hydrogen is replaced with deuterium (B1214612) (e.g., kH/kD = 6.61 at 303 K for benzyl alcohol oxidation by PzDC), indicating that the C-H bond is broken in the rate-determining step. asianpubs.org
Substituent Effects: The presence of electron-donating groups on the aromatic ring enhances the reaction rate, while electron-withdrawing groups decrease it. researchgate.net This is consistent with the development of a positive charge on the benzylic carbon during the hydride transfer.
Activation Parameters: Analysis of the reaction at different temperatures allows for the calculation of activation parameters (enthalpy and entropy of activation), which can further elucidate the nature of the transition state. asianpubs.org
Theoretical and Computational Investigations of 4 1 Hydroxyethyl Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of molecules. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and the prediction of reactive sites.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For aromatic aldehydes, the HOMO is typically distributed over the benzene (B151609) ring and the substituent groups, while the LUMO is often localized on the carbonyl group and the aromatic ring. This distribution facilitates charge transfer within the molecule. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapping electron-rich and electron-poor regions. mdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In MEP maps, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like 4-(1-hydroxyethyl)benzaldehyde, the negative potential is expected to be concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, making them sites for electrophilic interaction. The positive potential is generally found around the hydrogen atoms. mdpi.com
Table 1: Illustrative Quantum Chemical Parameters for a Substituted Benzaldehyde (B42025) This table provides example data based on calculations for similar benzaldehyde derivatives to illustrate the concepts.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.27 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.24 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.03 |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 7.27 |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.24 |
Conformational Analysis and Rotational Isomers
This compound possesses conformational flexibility due to the rotation around several single bonds. The most significant rotations are around the C-C bond connecting the phenyl ring to the chiral carbon and the C-C bond between the chiral carbon and the methyl group. Computational studies on structurally similar molecules, such as 1-phenylethanol, have shown that multiple stable conformers can exist. cas.czmpg.de
A potential energy surface (PES) scan can be performed by systematically rotating key torsion angles to identify the lowest energy conformations. cas.cz For this compound, different orientations of the hydroxyl and methyl groups relative to the benzaldehyde moiety would result in distinct rotational isomers (rotamers) with varying energies. These calculations can predict the most stable conformer in the gas phase and provide insights into the populations of different conformers at a given temperature. Such analyses are crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its dominant conformation. nih.gov
Reactivity Descriptors and Fukui Function Analysis
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Global reactivity descriptors, derived from HOMO and LUMO energies, include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule. The Fukui function , f(r), is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgscm.com
The condensed Fukui function is calculated for each atom in the molecule and is used to predict regioselectivity for different types of reactions: joaquinbarroso.com
f+: Measures reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely site for a nucleophile to attack.
f-: Measures reactivity towards an electrophilic attack (electron donation). The atom with the highest f- value is the most probable site for an electrophile to attack.
f0: Predicts reactivity towards a radical attack.
For this compound, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (f+) and the oxygen atoms as sites for electrophilic attack (f-).
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful asset for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation barriers. For reactions involving this compound, such as its formation via the reduction of 4-acetylbenzaldehyde (B1276866) or its use in subsequent reactions, DFT calculations can provide a step-by-step understanding of the process.
For instance, the reduction of a ketone to a secondary alcohol is a fundamental transformation. Computational studies on the reduction of similar ketones, like acetophenone, have been used to model reaction pathways, including hydride transfer mechanisms. researchgate.net These models can compare the energetics of different proposed mechanisms, such as concerted versus stepwise pathways, and rationalize experimentally observed outcomes. nih.gov
Similarly, modeling the Grignard reaction, where an organometallic reagent adds to the carbonyl group, can reveal the intricate role of solvent molecules and the aggregation state of the Grignard reagent. nih.govacs.org Such studies highlight the formation of transition states and can explain the stereochemical outcome of the reaction, which is highly relevant given the chiral nature of this compound.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are frequently used to predict and interpret spectroscopic data. By calculating the properties of a molecule's ground and excited states, it is possible to simulate various types of spectra.
UV-Vis Spectra: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum. mdpi.com For benzaldehyde derivatives, these calculations can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the carbonyl and aromatic functionalities. researchgate.net
Vibrational Spectra (IR and Raman): Computational frequency analysis based on DFT can predict the vibrational modes of a molecule. The calculated frequencies and intensities can be used to simulate the infrared (IR) and Raman spectra. nih.gov This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific peaks to the vibrations of particular functional groups, such as the C=O stretch of the aldehyde or the O-H stretch of the alcohol.
Computational Studies on Chiral Induction and Enantioselectivity
Since this compound contains a stereocenter, understanding and predicting the stereochemical outcome of its synthesis is crucial. Computational chemistry offers profound insights into the origins of enantioselectivity in asymmetric reactions.
By modeling the transition states of reactions that lead to the formation of (R) and (S) enantiomers, chemists can determine which pathway is energetically favored. rsc.org For example, studies on the asymmetric addition of organometallic reagents to benzaldehyde in the presence of a chiral catalyst have used DFT to analyze the diastereomeric transition state structures. researchgate.netnih.gov These models can identify the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over the other, thereby controlling the enantiomeric excess of the product. rsc.org
Computational investigations into the enantioselective reduction of prochiral ketones (like 4-acetylbenzaldehyde) using chiral borane reagents have successfully predicted the stereochemical outcome by comparing the heats of formation of the diastereomeric transition states. chemeducator.org This approach allows for the rational design of new catalysts and the optimization of reaction conditions to achieve higher enantioselectivity. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Research Methodologies for 4 1 Hydroxyethyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-(1-hydroxyethyl)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit several distinct signals. The aldehydic proton (-CHO) would appear as a singlet in the downfield region, typically around 9.8-10.0 ppm. The aromatic protons on the para-substituted benzene (B151609) ring would present as two distinct doublets, characteristic of an AA'BB' spin system, in the range of 7.4-7.9 ppm. The methine proton (-CH(OH)-) would appear as a quartet, coupled to the adjacent methyl protons, likely between 4.8-5.0 ppm. The three protons of the methyl group (-CH₃) would resonate as a doublet, coupled to the methine proton, further upfield around 1.4-1.6 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aldehydic carbon is the most deshielded, appearing around 192 ppm. The aromatic carbons would show four distinct signals, with the carbon bearing the aldehyde group and the carbon bearing the hydroxyethyl (B10761427) group appearing at different chemical shifts from the unsubstituted carbons. The methine carbon attached to the hydroxyl group is expected around 70 ppm, while the methyl carbon would be found in the upfield region, typically below 25 ppm.
These NMR techniques are fundamental for confirming the compound's identity and structure. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment. While specific mechanistic studies involving this molecule are not widely published, NMR is a primary method used to monitor reactions, identify intermediates, and determine product structures, thereby offering crucial mechanistic insights.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde | Singlet | 9.8 - 10.0 | ~192 |
| Aromatic | Doublet | 7.4 - 7.9 | 128 - 140 |
| Methine (-CHOH) | Quartet | 4.8 - 5.0 | ~70 |
| Hydroxyl (-OH) | Broad Singlet | Variable | - |
| Methyl (-CH₃) | Doublet | 1.4 - 1.6 | ~25 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and conformational properties of this compound.
FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to specific bond vibrations. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The aldehydic C-H stretch typically appears as two weak bands between 2700-2900 cm⁻¹. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde group ias.ac.inuwosh.edu. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol can be found in the 1050-1150 cm⁻¹ range.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| Aldehydic C-H Stretch | Aldehyde | 2700 - 2900 | Weak |
| C=O Stretch | Aldehyde | ~1700 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Alcohol | 1050 - 1150 | Medium-Strong |
Mass Spectrometry Techniques for Complex Mixture Analysis and Derivatization Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and analysis within complex mixtures.
Electron Ionization Mass Spectrometry (EI-MS): The NIST WebBook provides the EI-MS spectrum for this compound, which shows a molecular ion peak ([M]⁺) at m/z 150, confirming its molecular weight nist.gov. The fragmentation pattern is also characteristic. A prominent peak is observed at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment appears at m/z 121, resulting from the loss of an ethyl group or CHO. The base peak in the spectrum is often at m/z 107, which can be attributed to the loss of the acetyl group ([M-COCH₃]⁺).
Derivatization for Enhanced Analysis: In complex mixtures, or when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly improve ionization efficiency and detection sensitivity. The aldehyde functional group can be derivatized with reagents containing a readily ionizable moiety, such as Girard's reagents or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) nih.govnih.govchemrxiv.org. These reagents introduce a permanent positive charge, enhancing detection in positive-ion ESI-MS. Similarly, the hydroxyl group can be derivatized to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS).
Chromatographic Methods for Separation and Purity Assessment in Research Contexts (e.g., HPLC, GC-MS after derivatization)
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for analyzing this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the compound from nonpolar impurities. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring strongly absorbs (around 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: Due to the presence of the polar hydroxyl group, this compound has limited volatility, making direct GC analysis challenging. Derivatization is therefore a crucial step. Both the hydroxyl and potentially the enol form of the aldehyde can be converted into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers and esters caltech.edunih.govsigmaaldrich.com. This is commonly achieved using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) sigmaaldrich.comnih.gov. After derivatization, the resulting TMS-derivatized compound can be readily analyzed by GC-MS. The NIST database lists a Kovats retention index for this compound on a non-polar column, indicating that GC analysis is feasible, likely after such derivatization nist.govnist.gov. This method is highly effective for assessing purity and quantifying the compound in complex matrices.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for this compound appears to be publicly available in crystallographic databases, the technique would provide invaluable information.
If a suitable single crystal were obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially weak interactions involving the aldehyde, that dictate the crystal packing. Studies on other substituted benzaldehyde (B42025) derivatives have shown that intermolecular contacts like C–H⋯O hydrogen bonds and π–π stacking interactions play a crucial role in forming their supramolecular structures rsc.org. Such an analysis for this compound would provide a definitive understanding of its solid-state conformation and packing arrangement.
Spectroelectrochemical Investigations
Spectroelectrochemical techniques combine spectroscopy and electrochemistry to study the spectral properties of species as they undergo oxidation or reduction. These methods could provide significant insights into the redox behavior of this compound.
Techniques like in-situ FTIR spectroscopy combined with cyclic voltammetry could be used to study the electrochemical reactions of the compound at an electrode surface acs.org. For this compound, this could involve monitoring the oxidation of the aldehyde group to a carboxylic acid and the alcohol to a ketone. Conversely, the reduction of the aldehyde to an alcohol could also be investigated. Spectroelectrochemistry would allow for the identification of intermediates and final products formed at specific electrode potentials. Studies on benzaldehyde and hydroxybenzaldehydes have shown that they can undergo oxidation on platinum and glassy carbon electrodes, sometimes leading to the formation of polymer films on the electrode surface academie-sciences.fr. Similar investigations on this compound would clarify its electrochemical reaction pathways and the stability of its redox products.
Role As a Building Block in Complex Organic Synthesis
Precursor in Natural Product Synthesis
While direct and extensive application of 4-(1-Hydroxyethyl)benzaldehyde as a starting material in the total synthesis of complex natural products is not widely documented in scientific literature, its structural motifs are present in numerous naturally occurring compounds. The presence of a hydroxylated and functionalized benzene (B151609) ring is a common feature in many classes of natural products, including flavonoids, alkaloids, and phenylethanoids.
The chemical reactivity of its functional groups makes it a potential precursor for key synthetic intermediates. The aldehyde can undergo olefination, condensation, and oxidation reactions, while the hydroxyl group can be protected, activated, or transformed into other functionalities. This versatility allows synthetic chemists to envision its incorporation into larger, more complex molecules characteristic of natural products. For instance, the core structure could be elaborated through multi-step syntheses to form fragments of larger bioactive molecules.
Intermediate in Pharmaceutical and Agro-chemical Compound Synthesis
The utility of this compound and its derivatives as intermediates in the synthesis of pharmaceuticals and agrochemicals is well-recognized. epo.orggoogle.com The aldehyde and hydroxyl groups provide handles for a variety of chemical modifications, facilitating the construction of complex molecules with desired biological activities.
In pharmaceutical synthesis, the benzaldehyde (B42025) moiety is a common scaffold. For example, derivatives of 4-hydroxybenzaldehyde (B117250) are important intermediates for the preparation of various medicines. epo.orggoogle.com The functional groups on this compound allow for its integration into drug candidates through reactions such as reductive amination to form amine derivatives, or etherification of the hydroxyl group to introduce diverse side chains.
Similarly, in the agrochemical industry, benzaldehyde derivatives are precursors to a range of active compounds. epo.orggoogle.com The structural framework of this compound can be incorporated into molecules designed as herbicides, fungicides, or insecticides. The ability to perform selective transformations on either the aldehyde or the hydroxyl group allows for the systematic modification of the molecule's properties to optimize its efficacy and selectivity for a specific agricultural application.
Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical and Agrochemical Applications
| Functional Group | Reaction Type | Potential Outcome |
| Aldehyde | Reductive Amination | Introduction of substituted amine functionalities |
| Aldehyde | Wittig Reaction | Carbon-carbon bond formation for chain extension |
| Aldehyde | Oxidation | Formation of a carboxylic acid group |
| Hydroxyl | Etherification | Introduction of various alkyl or aryl side chains |
| Hydroxyl | Esterification | Formation of ester derivatives |
| Hydroxyl | Oxidation | Conversion to a ketone (4-acetylbenzaldehyde) |
Scaffold in Polymer and Material Science Applications
In polymer and material science, this compound and structurally related compounds serve as valuable monomers and building blocks for the creation of functional polymers and materials. The presence of the polymerizable vinyl group precursor (via dehydration of the hydroxyethyl (B10761427) group) and the reactive aldehyde and hydroxyl functionalities allow for its incorporation into polymer backbones and for post-polymerization modifications.
For example, polymers derived from related structures like 4-hydroxystyrene have been synthesized and their self-assembly behaviors studied. rsc.orgpolymersource.ca The synthesis of poly(4-(2-hydroxyethyl)styrene) through living cationic polymerization has also been reported, demonstrating the ability to create well-defined polymers with pendant hydroxyl groups. researchgate.net These hydroxyl groups can then be used for further functionalization, such as grafting other polymer chains or attaching specific molecules.
Furthermore, bio-based copolyesters have been synthesized using p-hydroxybenzaldehyde as a starting monomer. researchgate.net This highlights the potential of using such benzaldehyde derivatives in the development of sustainable and functional polymeric materials. The aldehyde group itself can be utilized in polymerization reactions, such as in the synthesis of alternating copolymers of benzaldehydes with vinyl ethers. acs.org
The bifunctional nature of this compound makes it an attractive scaffold for creating cross-linked networks and functional surfaces. The aldehyde can be used for covalent immobilization on substrates or for forming reversible covalent bonds in self-healing materials.
Ligand and Catalyst Component in Coordination Chemistry
The field of coordination chemistry utilizes molecules known as ligands, which bind to a central metal atom to form a coordination complex. These complexes can have a wide range of applications, including in catalysis. This compound can be readily converted into effective ligands.
One common strategy is the synthesis of Schiff base ligands through the condensation reaction of the aldehyde group with a primary amine. The resulting imine, in conjunction with the hydroxyl group, can chelate to a metal ion. Schiff bases derived from salicylaldehyde (B1680747) and other hydroxybenzaldehydes are well-known for forming stable complexes with a variety of transition metals. ijcrr.com These metal complexes have been investigated for their catalytic activity in various organic transformations. science.govmdpi.comrsc.org
For instance, Schiff base complexes of cobalt, copper, and other transition metals have demonstrated antimicrobial activity. researchgate.netorientjchem.org The formation of such complexes involves the coordination of the metal ion with the nitrogen of the imine and the oxygen of the hydroxyl group. science.govnih.gov
Table 2: Examples of Metal Complexes with Schiff Base Ligands Derived from Hydroxybenzaldehydes
| Metal Ion | Ligand Type | Potential Application | Reference |
| Co(II), Cu(II) | Schiff base from L-Glycine and 4-Hydroxybenzaldehyde | Antimicrobial agents | researchgate.net |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from Ampicillin and 4-Hydroxy-3-methoxybenzaldehyde | Pharmacological applications | orientjchem.org |
| Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Zn(II), Cd(II) | Tridentate Schiff base | Antimicrobial activity, Catalysis | nih.gov |
The chiral center at the hydroxyethyl group in this compound also offers the potential for creating chiral ligands. These chiral ligands can be used to synthesize chiral-at-metal complexes, which are valuable as catalysts for asymmetric synthesis, a critical technology in the production of enantiomerically pure pharmaceuticals. rsc.org
Biocatalytic and Enzymatic Applications Involving 4 1 Hydroxyethyl Benzaldehyde
Enzymatic Production and Biotransformations
Enzymes provide efficient and selective routes for both the synthesis and further modification of 4-(1-hydroxyethyl)benzaldehyde. Alcohol dehydrogenases are pivotal in its production through the reduction of a prochiral ketone, while hydrolases offer potential for the resolution of its racemic mixtures.
The enzymatic reduction of 4-acetylbenzaldehyde (B1276866) is a direct and effective method for the production of enantiomerically enriched this compound. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols, often with high stereoselectivity.
A notable example is the use of a superabsorbed alcohol dehydrogenase, Chiralidon®-R, for the selective reduction of the keto group in 4-acetylbenzaldehyde. This biocatalyst demonstrates a high preference for the reduction of the ketone functionality over the aldehyde group, yielding the chiral alcohol (R)-1-(4-formylphenyl)ethanol, which is (R)-4-(1-hydroxyethyl)benzaldehyde semanticscholar.org. This chemoselectivity is particularly valuable as it avoids the reduction of the benzaldehyde (B42025) moiety.
The substrate scope of various ADHs has been explored, revealing that enzymes from organisms like Lactobacillus kefir (LkADH) exhibit high stereoselectivity in the reduction of various prochiral ketones, often following an anti-Prelog selectivity to produce (R)-alcohols bohrium.comsemanticscholar.org. Engineered variants of LkADH have shown broad substrate tolerance and excellent enantioselectivity (up to >99% ee) for a range of structurally diverse ketones, indicating their potential for the efficient synthesis of chiral alcohols like this compound doaj.orgnih.govresearchgate.net. The performance of these enzymatic reductions can be influenced by reaction conditions such as pH, temperature, and the presence of co-solvents.
Table 1: Alcohol Dehydrogenase Mediated Reduction of 4-Acetylbenzaldehyde
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Key Findings |
|---|---|---|---|---|
| Chiralidon®-R | 4-Acetylbenzaldehyde | (R)-4-(1-Hydroxyethyl)benzaldehyde | Not specified, but highly selective | High preference for the reduction of the keto group over the aldehyde. |
| Lactobacillus kefir ADH (LkADH) and its variants | Various prochiral ketones (structurally similar to 4-acetylbenzaldehyde) | (R)-Alcohols | Up to >99% | Exhibits anti-Prelog stereoselectivity and has a broad substrate scope. |
Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. This technique is based on the differential rate of reaction of the two enantiomers of a racemic mixture with a suitable acyl donor, catalyzed by the enzyme. While specific studies on the lipase-catalyzed transformation of this compound are not extensively documented, the principles derived from studies on structurally similar secondary benzylic alcohols are highly relevant.
Lipase-catalyzed kinetic resolution can be achieved through either enantioselective acylation of the alcohol or enantioselective hydrolysis of its corresponding ester. In a typical kinetic resolution by acylation, one enantiomer of the racemic alcohol is preferentially acylated, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, yielding both enantiomers in high enantiomeric purity at a theoretical maximum yield of 50% for each.
Lipases such as those from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Pseudomonas cepacia have demonstrated high efficiency and enantioselectivity in the resolution of a variety of aromatic secondary alcohols d-nb.infomdpi.com. The choice of acyl donor and solvent can significantly impact the reaction rate and enantioselectivity. For instance, vinyl acetate (B1210297) is a commonly used acyl donor due to the irreversible nature of the reaction.
Table 2: Representative Hydrolase-Catalyzed Kinetic Resolutions of Secondary Benzylic Alcohols
| Enzyme | Substrate Type | Transformation | Key Findings |
|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Racemic secondary benzylic alcohols | Transesterification/Acylation | High enantioselectivity (E > 200) for a variety of substrates frontiersin.org. |
| Pseudomonas fluorescens Lipase | Aromatic Morita-Baylis-Hillman adducts (containing a secondary alcohol) | Hydrolysis of acetates | Excellent enantioselectivity for the resolution of these complex structures d-nb.info. |
Enzyme-Catalyzed Derivatization for Analytical Applications
The determination of the enantiomeric composition of chiral compounds is crucial in many areas of chemistry and pharmacology. Enzyme-catalyzed derivatization can be a valuable tool in analytical chemistry, facilitating the separation and quantification of enantiomers, often by chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This approach leverages the high stereoselectivity of enzymes to convert one or both enantiomers into diastereomeric derivatives that can be more easily separated on a non-chiral stationary phase.
However, a review of the current scientific literature reveals a notable lack of specific examples of enzyme-catalyzed derivatization of this compound for analytical purposes. While chemical derivatization methods for the analysis of chiral alcohols and aldehydes are well-established, the application of enzymes for this specific purpose with this particular compound appears to be an underexplored area of research.
In principle, lipases could be employed for the enantioselective esterification of this compound with a chiral acid, or conversely, for the enantioselective transesterification with a chiral alcohol, to produce diastereomeric esters. These diastereomers could then be analyzed by standard chromatographic techniques. Similarly, transaminases could potentially be used in a cascade reaction to convert the aldehyde functionality into a chiral amine, which could then be derivatized for analysis, although this is a more complex, multi-step approach mdpi.comnih.gov.
The development of oxidoreductase-based biosensors for the detection of benzaldehyde and its derivatives is an emerging field researchgate.netnih.govfrontiersin.orgfrontiersin.org. Such biosensors could potentially be adapted for the analysis of this compound, although this would likely involve direct detection rather than derivatization for separation.
Given the absence of specific literature, the potential for enzyme-catalyzed derivatization of this compound for analytical applications remains a promising but currently theoretical concept.
Studies on Enzyme Stereoselectivity and Mechanism
Understanding the factors that govern the stereoselectivity of enzymes is fundamental to their effective application in asymmetric synthesis. For the enzymatic production of this compound, the stereoselectivity of the alcohol dehydrogenase used is of paramount importance.
The stereochemical outcome of ADH-catalyzed reductions is often predicted by Prelog's rule, which states that the hydride from the nicotinamide (B372718) cofactor (NADH or NADPH) is delivered to the re-face of the carbonyl group. However, a number of ADHs exhibit anti-Prelog selectivity, delivering the hydride to the si-face and yielding the opposite enantiomer. The ADH from Lactobacillus kefir, for example, is known for its anti-Prelog selectivity, making it a valuable tool for the synthesis of (R)-alcohols semanticscholar.org.
The stereoselectivity of an ADH is determined by the three-dimensional structure of its active site, which dictates the binding orientation of the substrate relative to the cofactor. Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) studies have been employed to elucidate the reaction mechanisms and the origins of stereoselectivity in ADHs doaj.orgd-nb.inforesearchgate.netnih.gov. These computational approaches can model the transition states of the hydride transfer step for both possible stereochemical pathways, allowing for the prediction of the favored enantiomer.
The mechanism of ADH-catalyzed reduction generally involves the coordination of the carbonyl oxygen to a catalytic zinc ion (in zinc-dependent ADHs) or interaction with active site residues, followed by the transfer of a hydride ion from the cofactor to the carbonyl carbon and protonation of the resulting alkoxide. The precise positioning of the substrate in the active site, influenced by steric and electronic interactions between the substrate and the surrounding amino acid residues, determines which face of the carbonyl is exposed to the hydride attack.
For instance, studies on ADHs have shown that the relative size of the substituents on the prochiral ketone plays a crucial role in determining the preferred binding mode and, consequently, the stereochemical outcome. Enzyme engineering, through site-directed mutagenesis, can be used to alter the amino acid residues in the active site, thereby modifying the enzyme's substrate specificity and stereoselectivity.
Table 3: Factors Influencing Enzyme Stereoselectivity in the Reduction of Prochiral Ketones
| Factor | Description |
|---|---|
| Enzyme Source and Type | ADHs from different organisms can exhibit opposite stereopreferences (Prelog vs. anti-Prelog). |
| Substrate Structure | The size and electronic properties of the substituents on the ketone influence its binding orientation in the active site. |
| Active Site Architecture | The specific amino acid residues lining the active site create a chiral environment that dictates stereoselectivity. |
| Cofactor | The orientation of the NADH or NADPH cofactor relative to the substrate is critical for determining the face of hydride attack. |
Future Research Directions and Emerging Paradigms in 4 1 Hydroxyethyl Benzaldehyde Chemistry
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting towards continuous manufacturing and automated processes, which offer enhanced safety, scalability, and process control compared to traditional batch methods. The application of these technologies to the synthesis and transformation of 4-(1-Hydroxyethyl)benzaldehyde is a promising avenue for future research.
Continuous flow systems are particularly well-suited for managing reactions with reactive intermediates or hazardous reagents. For instance, the oxidation of the secondary alcohol in this compound to yield 4-acetylbenzaldehyde (B1276866), or the selective oxidation of the aldehyde to a carboxylic acid, could be significantly improved using flow chemistry. Research on the continuous flow oxidation of benzylic alcohols to benzaldehydes has demonstrated the potential for high selectivity and yield with short reaction times. Adapting these systems, such as those utilizing catalytic TEMPO with sodium hypochlorite (B82951) or ruthenium catalysts with oxygen, could provide a scalable and efficient route to derivatives of this compound.
The table below outlines potential flow chemistry applications for the transformation of this compound based on established methods for similar substrates.
| Transformation | Potential Flow Chemistry Method | Key Advantages |
| Oxidation of secondary alcohol to ketone | Catalytic TEMPO/NaOCl | Mild conditions, high selectivity |
| Oxidation of aldehyde to carboxylic acid | Ru/Al2O3 with O2 | Use of a green oxidant, catalyst recyclability |
| Reduction of aldehyde to primary alcohol | Catalytic hydrogenation | High atom economy, clean reaction |
Automated synthesis platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and catalysts. These systems can be programmed to perform multi-step syntheses, purifications, and analyses, thereby streamlining the development of novel compounds for various applications.
Development of Novel Catalytic Systems
The development of highly efficient and selective catalysts is crucial for the sustainable synthesis of chiral molecules and complex derivatives from this compound. Future research will likely focus on both biocatalysis and asymmetric organocatalysis.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions. For the enantioselective synthesis of this compound, alcohol dehydrogenases (ADHs) present a compelling option. Research on the asymmetric reduction of the related compound, 4-acetylbenzaldehyde, using ADHs from various microorganisms has shown excellent enantioselectivity, yielding the corresponding chiral alcohol. These enzymatic systems could be adapted for the stereoselective reduction of 4-acetylbenzaldehyde to produce either the (S) or (R) enantiomer of this compound with high optical purity.
| Biocatalyst Type | Target Reaction | Potential Substrate | Expected Product |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 4-Acetylbenzaldehyde | (S)- or (R)-4-(1-Hydroxyethyl)benzaldehyde |
| Tautomerases (as carboligases) | Aldol (B89426) Addition | This compound | Chiral β-hydroxy aldehydes |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze a variety of reactions with aromatic aldehydes, including enantioselective Diels-Alder reactions. The development of novel NHC catalysts could enable the aldehyde group of this compound to participate in a range of stereoselective C-C bond-forming reactions. Similarly, proline-based enzymes have demonstrated the ability to catalyze aldol additions to benzaldehyde (B42025) derivatives, opening up possibilities for synthesizing complex chiral molecules starting from this compound.
Advanced Materials Incorporating this compound Scaffolds
The unique structure of this compound makes it an attractive candidate for the development of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by modifying the organic linker.
While this compound itself may not be a typical linker, it can be readily converted into dicarboxylic acids or other functionalities suitable for MOF synthesis. The hydroxyethyl (B10761427) group can be retained as a functional handle on the linker, which can then be used for post-synthetic modification of the MOF. This would allow for the introduction of other functional groups into the pores of the MOF, tailoring its properties for specific applications such as gas separation, catalysis, or sensing. For example, the hydroxyl group could be esterified or etherified to alter the hydrophobicity of the pores or to anchor catalytic species.
| MOF Application | Role of this compound-derived linker | Potential Advantage |
| Gas Separation | Provides functional sites for selective gas adsorption | Enhanced selectivity for specific gases |
| Heterogeneous Catalysis | Anchors catalytic metal nanoparticles or organocatalysts | Recyclable catalyst with high activity |
| Chemical Sensing | Modifies the pore environment to interact with analytes | High sensitivity and selectivity for target molecules |
Exploring New Bio-conjugation Strategies
Bioconjugation, the covalent linking of molecules to biomolecules such as proteins, is a vital tool in chemical biology and drug development. The aldehyde functionality of this compound makes it highly suitable for modern bioconjugation techniques.
The "aldehyde tag" technology is a powerful method for site-specific protein modification. In this approach, a specific cysteine residue in a protein is enzymatically converted to a formylglycine residue, which contains a reactive aldehyde. This aldehyde can then be selectively reacted with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. This compound, or derivatives thereof functionalized with an aminooxy or hydrazide moiety, could be used to label proteins and other biomolecules. The hydroxyethyl group provides a point for further modification, for instance, by attaching fluorescent dyes, affinity tags, or drug molecules.
Furthermore, the Pictet-Spengler reaction has recently been adapted for bioconjugation, offering a method to form stable C-C bonds with proteins under physiological conditions. This reaction involves the condensation of an aldehyde with a tryptophan residue, which could be explored with this compound for developing novel protein labeling strategies.
| Bioconjugation Strategy | Role of this compound | Resulting Linkage |
| Oxime Ligation | As an aldehyde-containing labeling reagent | C=N-O |
| Hydrazone Ligation | As an aldehyde-containing labeling reagent | C=N-N |
| Pictet-Spengler Ligation | As the aldehyde component reacting with tryptophan | Tetrahydro-β-carboline |
The continued exploration of these emerging research areas will undoubtedly lead to new and innovative applications for this compound, solidifying its role as a valuable and versatile chemical building block.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1-Hydroxyethyl)benzaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) with ethanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or HPLC is critical. Optimize parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield .
- Characterization : Confirm structure using -/-NMR, FT-IR (C=O stretch ~1700 cm), and mass spectrometry (expected [M+H] at m/z 165.1) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Techniques :
- NMR : Assign peaks for the aldehyde proton (~9.8 ppm) and hydroxyethyl group (δ 1.4–1.6 ppm for CH, δ 4.2–4.5 ppm for CH-OH).
- X-ray crystallography : Use SHELX software for single-crystal structure determination to resolve steric effects or tautomerism .
- HPLC-UV : Quantify purity with a C18 column (mobile phase: acetonitrile/water, 60:40) and detection at 254 nm .
Q. How can researchers purify this compound to >98% purity for pharmacological studies?
- Purification strategies :
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as eluent. Validate purity via -NMR integration and HPLC retention time matching .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model transition states and activation energies. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
- Software : Gaussian 16 or ORCA for quantum chemical modeling. Visualize molecular orbitals using GaussView .
Q. How can researchers address contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?
- Resolution :
- Reproducibility studies : Measure logP via shake-flask method (octanol/water) under controlled pH (e.g., 7.4) and temperature (25°C).
- Statistical analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or measurement errors .
Q. What strategies mitigate decomposition of this compound during storage or reaction conditions?
- Stability protocols :
- Storage : Keep under argon at –20°C in amber vials to prevent oxidation.
- Inert conditions : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions). Monitor degradation via GC-MS for aldehyde oxidation byproducts (e.g., carboxylic acid) .
Q. How does the hydroxyethyl group influence the biological activity of this compound compared to its parent compound, 4-hydroxybenzaldehyde?
- Pharmacological analysis :
- SAR studies : Test antimicrobial activity (MIC assays) against Gram-positive bacteria. The hydroxyethyl group may enhance membrane permeability via H-bonding.
- Molecular docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
